![molecular formula C11H14N2O4 B5809554 2-(4-morpholinylmethyl)-4-nitrophenol](/img/structure/B5809554.png)
2-(4-morpholinylmethyl)-4-nitrophenol
Overview
Description
2-(4-morpholinylmethyl)-4-nitrophenol, commonly known as NMMP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. NMMP is a yellow crystalline powder that is soluble in water and organic solvents. It is a nitrophenol derivative that contains a morpholine ring, which makes it a unique compound for research purposes.
Scientific Research Applications
Environmental Impact and Treatment : Nitrophenols, including compounds similar to 2-(4-morpholinylmethyl)-4-nitrophenol, are used in manufacturing explosives, pharmaceuticals, pesticides, and dyes. They are recognized as environmental contaminants. Studies have explored the toxic effects of nitrophenols on anaerobic systems, such as methanogenic systems, which are crucial for waste treatment. Nitrophenols have been shown to inhibit these systems, but some can be removed through biological degradation (Haghighi Podeh, Bhattacharya, & Qu, 1995); (Uberoi & Bhattacharya, 1997).
Catalytic Reduction and Nanocatalysis : Research has shown that nitrophenols, including 4-nitrophenol and 2-nitrophenol, can be reduced catalytically using various nanocatalytic systems. This process is important for the removal of hazardous dyes from water. Different nanomaterials, including polymeric material-supported monometallic nanoparticles, have been studied for their efficiency in catalytic reduction (Din et al., 2020).
Photocatalytic Activity and Environmental Remediation : Studies have also explored the use of nanomaterials, such as Ag2O-ZnO composite nanocones, for the electrochemical detection and photodegradation of 4-nitrophenol in water. This indicates the potential for using advanced materials for the detection and removal of nitrophenols from environmental samples (Chakraborty et al., 2021).
Chemical Interactions and Molecular Studies : The complex formation and interactions of compounds related to 2-(4-morpholinylmethyl)-4-nitrophenol, such as morpholine–4-nitrophenol, have been investigated. These studies contribute to understanding the molecular behavior and potential applications of such compounds in various chemical processes (Muralidharan et al., 2012).
Analytical Methodologies : There is ongoing research to develop sensitive and efficient methods for detecting and quantifying nitrophenols. For instance, a study proposed an ion-pair HPLC method for the simultaneous determination of 4-nitrophenol and its glucuronide and sulfate conjugates, which are important for understanding the metabolic profile of these compounds (Almási, Fischer, & Perjési, 2006).
properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-4-nitrophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-11-2-1-10(13(15)16)7-9(11)8-12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQJAMUJPVTFPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902116 | |
Record name | NoName_1329 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421315 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.